Rebamipide-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

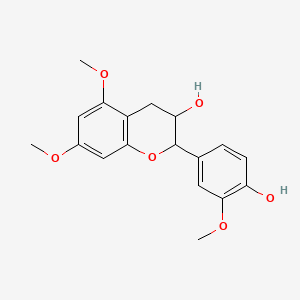

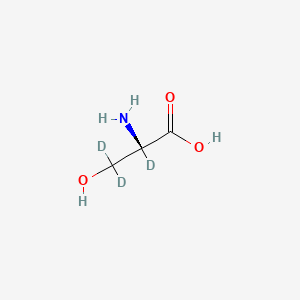

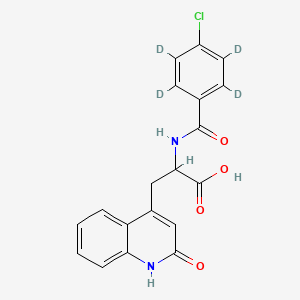

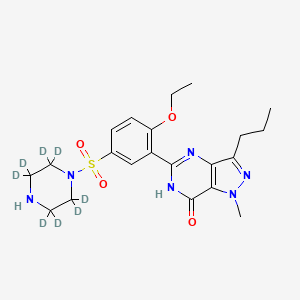

Rebamipide-d4 is a deuterated form of rebamipide, a gastroprotective agent used primarily to treat gastritis and protect the gastric mucosa. The compound is often used as an internal standard for the quantification of rebamipide by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Rebamipide itself is known for its ability to enhance mucin secretion and modulate inflammation, making it valuable in the treatment of peptic ulcer disease and other gastrointestinal conditions .

Scientific Research Applications

Rebamipide-d4 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of rebamipide in various samples.

Biology: Studied for its effects on mucin secretion and inflammation modulation in biological systems.

Medicine: Investigated for its potential therapeutic effects in treating gastrointestinal diseases, including peptic ulcer disease and gastritis.

Industry: Utilized in the pharmaceutical industry for quality control and standardization of rebamipide formulations

Mechanism of Action

Rebamipide-d4 is a variant of Rebamipide, a gastroprotective agent used in combination with other similar therapies to treat gastritis and protect the gastric mucosa . This article aims to provide a comprehensive understanding of the mechanism of action of this compound.

Target of Action

Rebamipide primarily targets the gastric mucosa, specifically the cells found in the esophagus and stomach . It also targets oxygen radicals, reducing their number and acting as a mucosal protective agent .

Mode of Action

Rebamipide works by enhancing mucosal defense, scavenging free radicals, and temporarily activating genes encoding cyclooxygenase-2 . It increases the synthesis of a chemical messenger called prostaglandins . Prostaglandins are lipid molecules that generally act on tissue injury or infection sites, controlling the inflammatory process and blood flow, thereby aiding in healing .

Biochemical Pathways

Rebamipide exerts a positive effect on the digestive epithelial barrier by reinforcing its integrity in normal and in inflammatory conditions, and by normalizing the macromolecular transport across this barrier, increased by Helicobacter infection . It also has an inhibitory action on gastric cancer growth .

Pharmacokinetics

It is known that rebamipide is rapidly absorbed and quickly converted to its active form . The systemic exposure of Rebamipide is dose-proportional after single and multiple doses .

Result of Action

The primary result of Rebamipide’s action is the protection of the gastric mucosa, which is achieved by enhancing its defense mechanism and reducing the damaging effects of free radicals . It also aids in the healing of gastroduodenal ulcers and the treatment of gastritis .

Action Environment

The action of Rebamipide is influenced by the environment within the gastric system. It is used in combination with other therapies such as proton pump inhibitors to treat gastritis and protect the gastric mucosa . The effectiveness of Rebamipide can be influenced by factors such as the presence of Helicobacter infection .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Rebamipide-d4 interacts with various biomolecules in the body. It is known to stimulate the synthesis of prostaglandin and mucus glycoprotein, and inhibit reactive oxygen species, inflammatory cytokines, chemokines, and neutrophil activation . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It exerts a positive effect on the digestive epithelial barrier by reinforcing its integrity in normal and inflammatory conditions, and by normalizing the macromolecular transport across this barrier . It also increases the production of mucin 16 in stratified corneal epithelial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It accelerates and improves the quality of ulcer healing and reduces ulcer recurrence rate . It also neutralizes lipid peroxidation, improves blood supply to the mucosa, maintains the epithelial barrier by repairing tight cell junctions, and has an antagonistic effect against the colonization activity of Helicobacter pylori .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. It has been found to be stable and does not degrade easily . Long-term effects on cellular function observed in in vitro or in vivo studies include its ability to enhance secretory function and modulate inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to enhance secretory function and modulate inflammation in animal disease models at certain dosages

Metabolic Pathways

Considering its parent compound Rebamipide, it is likely to be involved in pathways related to prostaglandin synthesis and inflammation modulation .

Transport and Distribution

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of rebamipide-d4 involves the incorporation of deuterium atoms into the rebamipide molecule. This can be achieved through various synthetic routes, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in the rebamipide molecule with deuterium atoms using deuterated solvents and catalysts.

Deuterated Reagents: The synthesis can also be carried out using deuterated reagents that introduce deuterium atoms into the molecule during the reaction process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Rebamipide-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of functional groups in the molecule with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .

Comparison with Similar Compounds

Rebamipide-d4 can be compared with other gastroprotective agents, such as:

Cetraxate: Another gastroprotective drug used to treat peptic ulcer disease.

Proton Pump Inhibitors: Drugs like omeprazole and lansoprazole that reduce gastric acid secretion.

Conclusion

This compound is a valuable compound with diverse applications in scientific research and medicine. Its unique properties, including its ability to enhance mucin secretion and modulate inflammation, make it a promising candidate for the treatment of gastrointestinal diseases and a useful tool in analytical chemistry.

Properties

IUPAC Name |

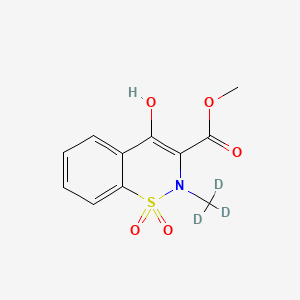

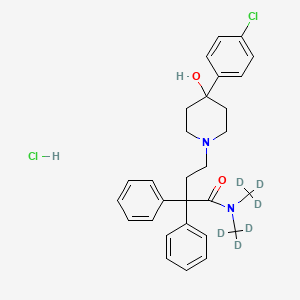

2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/i5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLWOAVDORUJLA-KDWZCNHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)NC(CC2=CC(=O)NC3=CC=CC=C32)C(=O)O)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Rebamipide-d4 was employed as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS) method for quantifying rebamipide in human plasma []. The use of an isotope-labeled internal standard like this compound is crucial in LC-MS analysis to correct for variations during sample preparation and ionization, thus enhancing the accuracy and precision of the quantification.

A: The LC-MS method utilizing this compound was validated for linearity, precision, and accuracy []. The method demonstrated good linearity (R² > 0.990) within the tested concentration range (1-800 ng/mL). Additionally, both intra- and inter-batch precision, expressed as coefficient of variation (CV%), were below 15%, indicating acceptable reproducibility of the method.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)